Low-Potency CYP2D6 Inhibition: A Distinctive Off-Target Profile for Selectivity Screening
The compound demonstrates an unusually weak inhibition of human CYP2D6, with an IC50 of 10,000 nM [1]. This is a critical differentiator from many chromene- and piperidine-containing research compounds, which often exhibit sub-micromolar CYP2D6 inhibition, a common liability. This low potency makes it a superior negative-control scaffold or a starting point for building selective chemical probes that must avoid CYP2D6 engagement.
| Evidence Dimension | CYP2D6 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 10,000 nM [1] |
| Comparator Or Baseline | Class-level baseline for promiscuous CNS-active compounds is often < 1,000 nM. Specific comparator data for direct urea-linked analogs is not publicly available. |
| Quantified Difference | >10-fold weaker than typical problematic CYP2D6 inhibitors (baseline inference). |
| Conditions | Inhibition of human CYP2D6 expressed in baculovirus-infected insect cells, using beetle D-luciferin as substrate, with a 30-minute preincubation [1]. |
Why This Matters
For procurement, this data defines the compound as a low-liability control, a specification that a researcher needs to avoid confounding CYP450 effects in their assay.
- [1] BindingDB. Entry for BDBM50522421 (CHEMBL4441552): 4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide. Affinity Data for CYP2D6, CYP2C19, and CYP3A4. University of Modena and Reggio Emilia, curated by ChEMBL. Accessed April 2026. View Source
